CBF1 protein
Description
Properties
CAS No. |
133837-28-2 |
|---|---|
Molecular Formula |
C24H22F3N |
Synonyms |
CBF1 protein |
Origin of Product |
United States |
Cbf1/rbpj/csl Proteins in Metazoan Systems: Regulatory Roles in Signaling and Development
Molecular Architecture and Structural Features
CSL proteins possess a conserved structural core composed of three main domains. biorxiv.orgresearchgate.netoup.com These domains facilitate interactions with DNA and various protein partners, dictating the protein's function. researchgate.net
Core DNA-Binding Domains (e.g., Beta-Trefoil Domain, N-Terminal Domain, C-Terminal Domain)
The structural core of CSL proteins consists of the N-terminal domain (NTD), the β-trefoil domain (BTD), and the C-terminal domain (CTD). biorxiv.orgresearchgate.netoup.comnih.gov These domains are integrated into a concise three-dimensional fold by a single β-strand that spans all three domains. biorxiv.orgresearchgate.netoup.com The NTD and BTD are primarily responsible for making extensive contacts with DNA, while the CTD does not directly contact DNA. researchgate.netembopress.org The BTD is particularly important as it interacts with various crucial coregulators. researchgate.net
Protein-Protein Interaction Modules
CSL proteins contain modules that mediate interactions with a diverse array of proteins, including coactivators and corepressors. researchgate.netbiorxiv.orgnih.gov The NTD and CTD, in addition to the BTD, are involved in these interactions. nih.gov For instance, the RAM (RBPJ Associated Molecule) domain of the Notch intracellular domain (NICD) forms a high-affinity interaction with an exposed hydrophobic surface on the BTD of CSL. biorxiv.orgoup.com This interaction tethers the ANK (ankyrin repeats) domain of NICD to CSL, which then binds weakly to the CTD. biorxiv.orgoup.com The coactivator Mastermind (MAM) binds to a composite surface created by the ANK and CTD, as well as the NTD, locking down the ternary activation complex. biorxiv.orgoup.com In the absence of Notch signaling, CSL interacts with corepressor proteins. biorxiv.orgoup.com Different corepressors bind to distinct regions of CSL. For example, the corepressor L3MBTL3 interacts with the BTD of RBPJ, with specific residues in the BTD being critical for this interaction. embopress.org The Drosophila corepressor Hairless binds to the CTD of Su(H), and this binding site appears to be conserved in mammalian CSL proteins. researchgate.netmolbiolcell.org
Transcriptional Regulatory Mechanisms
CSL proteins function as a molecular switch, mediating both the repression and activation of target genes depending on the cellular context and the presence of signaling molecules, particularly the Notch intracellular domain (NICD). plos.orgresearchgate.netresearchgate.net
Basal Repressor Activity and Recruitment of Corepressor Complexes
In the absence of an active Notch signal, CSL proteins typically function as transcriptional repressors. nih.govplos.orgoup.comresearchgate.net This repression is mediated by the recruitment of various corepressor complexes to CSL-bound DNA sites. plos.orgbiorxiv.orgoup.comresearchgate.net These corepressor complexes often contain histone deacetylases (HDACs) and histone lysine (B10760008) demethylases (KDMs), which establish repressive chromatin marks, leading to a transcriptionally repressed state. plos.orgresearchgate.net Examples of corepressors that interact with mammalian RBPJ include SHARP (SMRT/HDAC1 Associated Repressor Protein), also known as MINT or SPEN, KYOT2 (a splice variant of FHL1), L3MBTL3, and RITA1 (RBPJ interacting Tubulin associated protein 1). biorxiv.orgoup.comoup.combiorxiv.org In Drosophila, the corepressor Hairless recruits general corepressors like Groucho and C-terminal binding protein (CtBP) to Su(H). researchgate.netresearchgate.net The interaction with corepressors can also influence CSL's nuclear localization, with studies suggesting that nuclear entry of CBF1 can be dependent on interactions with corepressor components like SMRT and SKIP. nih.gov
Notch-Dependent Transcriptional Activation and Coactivator Recruitment
Upon activation of the Notch signaling pathway, the Notch receptor undergoes proteolytic cleavage, releasing the Notch intracellular domain (NICD). mdpi.complos.orgbiorxiv.org NICD translocates to the nucleus and forms a ternary transcriptional activation complex with CSL and a member of the Mastermind (MAM) family of transcriptional coactivators. mdpi.complos.orgbiorxiv.orgbiorxiv.org This complex binds to Notch target gene promoters and enhancers, displacing corepressors and recruiting coactivators such as Mastermind and histone acetyltransferases (HATs) like P300/CBP. plos.orgbiorxiv.orgoup.comnih.gov The recruitment of HATs leads to the deposition of activating histone marks, such as H3K27ac and H3K4me3, promoting transcriptional activation. plos.org The formation of this activation complex is crucial for inducing the expression of Notch target genes, which regulate various developmental processes. nih.govplos.org Research findings indicate that the CSL-NICD-MAM complex can form dynamic transcription hubs at target loci, suggesting a role for dynamic interactions in regulating transcriptional output. biorxiv.orgcsic.es
Modulatory Effects of Post-Translational Modifications
Post-translational modifications (PTMs) can significantly modulate the activity and regulation of CSL proteins. While other Notch signaling components are extensively modified, CSL is primarily known to be regulated by phosphorylation. mdpi.com Phosphorylation can rapidly alter protein activity. For instance, phosphorylation of Drosophila Su(H) at serine 269 in the N-terminal domain can impede its DNA binding affinity in the context of hematopoiesis. mdpi.comsdbonline.org This suggests that phosphorylation can directly affect Su(H)'s function as a transcriptional regulator. mdpi.comsdbonline.org Another example involves phosphorylation of Drosophila Su(H) at threonine 426 by MAPK, which is conserved in human RBPJ. mdpi.com This modification can create a phospho-degron in RBPJ, leading to rapid proteasomal degradation. mdpi.com The stability of CSL proteins can be regulated by such mechanisms, and binding to co-repressors or co-activators can protect them from degradation. mdpi.com Studies on mammalian RBPJ also emphasize the potential conservation of phosphorylation-dependent regulatory mechanisms, with phospho-mimetic mutants showing altered function. sdbonline.org Beyond phosphorylation, the context-dependent recruitment of coactivator and corepressor complexes by RBPJ plays a key role in regulating the chromatin environment by modulating histone PTMs. oup.com
Integration within Signaling Pathways
Central Role in the Notch Signaling Pathway
CBF1/RBPJ/CSL is a key effector in the evolutionarily conserved Notch signaling pathway, which is essential for metazoan development. genecards.orgplos.orgwikipathways.org In the absence of an active Notch signal, CBF1 typically functions as a transcriptional repressor by forming complexes with corepressors. pnas.orggenecards.orgnih.gov Upon activation of the Notch receptor by its ligand, the intracellular domain of Notch (NICD) is cleaved and translocates to the nucleus. pnas.orgwikipathways.org NICD then forms a complex with CBF1, displacing the corepressor complex and recruiting a coactivator complex, including Mastermind (MAML) in mammals. pnas.orgnih.govwikipathways.orgontosight.ai This ternary complex (CBF1-NICD-MAML) binds to specific DNA sequences (often containing the GTG[G/A]AA motif) in the regulatory regions of target genes, leading to their transcriptional activation. plos.orgreactome.orgbpsbioscience.combiorxiv.org This switch from repression to activation by CBF1 is fundamental to mediating the diverse developmental and homeostatic processes controlled by Notch signaling. pnas.orgnih.govwikipathways.org
Crosstalk with Other Intracellular Signaling Cascades
While the primary role of CBF1 is within the Notch pathway, it can also be influenced by and interact with other signaling cascades. The provided outline specifically mentions PTEN regulation in the PI3K/Akt pathway. While the search results extensively cover CBF1's role in Notch and its interaction partners, direct detailed information specifically linking CBF1's regulation of PTEN within the PI3K/Akt pathway was not prominently found. However, the broader literature indicates that Notch signaling can crosstalk with other pathways, and CBF1's central position as a transcriptional regulator makes it a potential point of integration for signals from various cascades. Further research would be needed to specifically delineate the mechanisms and extent of CBF1's direct involvement in regulating PTEN within the PI3K/Akt pathway.
Comprehensive Interacting Protein Networks
CBF1's function as a transcriptional switch is mediated through its dynamic interactions with a variety of cellular and viral proteins.
Cellular Corepressor Partners
In the absence of Notch activation, CBF1 associates with corepressor complexes to actively repress target gene transcription. pnas.orggenecards.orgontosight.ai These complexes involve several key proteins. CIR (CBF1 Interacting Corepressor) is a corepressor that links CBF1 to the histone deacetylase complex. genecards.orgebi.ac.ukimgt.org SMRT (Silencing Mediator of Retinoid and Thyroid Hormone Receptors)/N-CoR (Nuclear Receptor Corepressor) are also known to interact with CSL proteins and are part of corepressor complexes that include histone deacetylases. genecards.orgontosight.aiembopress.org SKIP (Ski-interacting protein) is another nuclear factor that acts as an adaptor protein, interacting simultaneously with CSL and corepressors like SMRT. embopress.orgasm.orgnih.gov SAP30 (Sin3A-associated protein, 30kDa) is a component of the Sin3A-histone deacetylase complex that interacts with CBF1. genecards.orgebi.ac.uknih.govnih.govoup.com Sin3A is a scaffold protein in corepressor complexes that associate with CBF1. asm.orgnih.gov Histone deacetylases (HDACs), specifically HDAC1 and HDAC2, are recruited by CBF1-corepressor complexes to mediate transcriptional repression through chromatin remodeling. genecards.orgontosight.aiebi.ac.ukasm.orgnih.govnih.govoup.commybiosource.com
Here is a table summarizing key cellular corepressor partners of CBF1/RBPJ/CSL:
| Corepressor Partner | Description |
| CIR | Links CBF1 to the histone deacetylase complex. genecards.orgebi.ac.ukimgt.org |
| SMRT/N-CoR | Components of corepressor complexes interacting with CSL. genecards.orgontosight.aiembopress.org |
| SKIP | Adaptor protein interacting with CSL and corepressors like SMRT. embopress.orgasm.orgnih.gov |
| SAP30 | Component of Sin3A-histone deacetylase complex interacting with CBF1. genecards.orgebi.ac.uknih.govnih.govoup.com |
| Sin3A | Scaffold protein in corepressor complexes associating with CBF1. asm.orgnih.gov |
| HDAC1 | Recruited by CBF1-corepressor complexes for repression. genecards.orgasm.orgnih.govnih.govoup.commybiosource.com |
| HDAC2 | Recruited by CBF1-corepressor complexes for repression. genecards.orgebi.ac.uknih.govnih.govoup.com |
Cellular Coactivator Partners
Upon Notch activation, CBF1 switches its role to transcriptional activation by interacting with coactivator complexes. A crucial component of this complex is the Mastermind-like (MAML) family of proteins (MAML1-3 in mammals). pnas.orgnih.govontosight.aireactome.orgbiorxiv.org MAML proteins interact with both NICD and CBF1, facilitating the recruitment of additional coactivators and the transcriptional machinery. ontosight.aiembl-heidelberg.de CBP (CREB-binding protein)/p300 are histone acetyltransferases that are recruited to the CBF1-NICD-MAML complex. nih.govbiorxiv.orgnih.govoup.com Their histone acetyltransferase activity contributes to chromatin remodeling and transcriptional activation of Notch target genes. biorxiv.orgnih.govoup.com Other histone acetyltransferases are also recruited as part of the coactivator complex. wikipathways.orgontosight.ainih.govresearchgate.net
Here is a table summarizing key cellular coactivator partners of CBF1/RBPJ/CSL in the context of Notch signaling:
| Coactivator Partner | Description |
| MAML | Forms a ternary complex with NICD and CBF1, crucial for activation. pnas.orgnih.govontosight.aireactome.orgbiorxiv.org |
| CBP/p300 | Histone acetyltransferases recruited to the activation complex. nih.govbiorxiv.orgnih.govoup.com |
| Histone Acetyltransferases | Contribute to chromatin remodeling and transcriptional activation. wikipathways.orgontosight.ainih.govresearchgate.net |
Interactions with Viral Oncoproteins
Several viral oncoproteins have evolved to interact with CBF1/RBPJ/CSL, hijacking the host's transcriptional machinery, particularly the Notch pathway, for viral replication and cellular transformation. The Epstein-Barr Virus (EBV) provides notable examples. EBV nuclear antigen 2 (EBNA2) is essential for EBV's transforming activity and mimics the action of NICD by directly interacting with CBF1 to activate viral and cellular gene expression. pnas.orggenecards.orgnih.govasm.orgpnas.orgnih.govplos.orgsdbonline.orgnih.gov EBNA2 displaces corepressor complexes from CBF1 and recruits coactivators. asm.org EBV nuclear antigens EBNA3A and EBNA3C also associate with RBPJ/CSL. nih.govpnas.orgasm.orgpnas.org EBNA3C, in particular, interacts with RBPJ and plays a crucial role in the proliferation and survival of EBV-transformed cells. pnas.orgasm.orgpnas.orgrupress.org The adenoviral oncoprotein 13S E1A has also been shown to bind to CBF1, displace associated corepressor complexes, and activate CBF1-dependent gene expression. nih.govdoi.org
Here is a table summarizing key interactions between CBF1/RBPJ/CSL and viral oncoproteins:
| Viral Oncoprotein | Virus | Description of Interaction with CBF1/RBPJ/CSL |
| EBNA2 | Epstein-Barr Virus (EBV) | Mimics NICD, binds to CBF1, displaces corepressors, recruits coactivators, activates transcription. pnas.orggenecards.orgnih.govasm.orgpnas.orgnih.govplos.orgsdbonline.orgnih.gov |
| EBNA3A | Epstein-Barr Virus (EBV) | Associates with RBPJ/CSL. nih.govpnas.orgasm.orgpnas.org |
| EBNA3C | Epstein-Barr Virus (EBV) | Associates with RBPJ/CSL, important for LCL proliferation and survival. nih.govpnas.orgasm.orgpnas.orgrupress.org |
| 13S E1A | Adenovirus | Binds to CBF1, displaces corepressors, activates CBF1-dependent gene expression. nih.govdoi.org |
Physiological and Developmental Implications
CSL proteins, through their role in the Notch signaling pathway, are fundamental regulators of numerous physiological and developmental processes in metazoans. pnas.orgplos.orgnih.govnih.govphysiology.org The context-dependent nature of Notch signaling, mediated by CSL, allows for diverse cellular responses that are critical for proper development and tissue function. physiology.orgplos.org
Embryonic Development and Organogenesis
Notch signaling, and thus the function of CSL proteins, is essential for mediating cell-to-cell interactions that are critical for embryonic development and tissue renewal. nih.govbiologists.com CSL-mediated Notch signaling plays a crucial role in determining cell fate decisions during development. plos.orgontosight.ai Studies in various organisms, including Drosophila and vertebrates, have highlighted the importance of Notch/CSL in the development of the nervous system. physiology.orgnih.govnih.gov Loss of Notch signaling in flies leads to a neurogenic phenotype, characterized by increased neuronal differentiation at the expense of epidermal cell fate. physiology.org In vertebrates, CSL is involved in maintaining a stem or progenitor cell pool in the developing central nervous system (CNS), and its conditional ablation in the early nervous system results in accelerated neuronal differentiation. physiology.org
CSL proteins are also implicated in the formation of mesodermal tissues during gastrulation and early organogenesis in the mouse embryo. conicet.gov.ar Furthermore, Notch canonical signaling, mediated by CSL, plays a central role in skeletal development and bone remodeling by suppressing the differentiation of skeletal cells. nih.gov
Regulation of Cell Proliferation, Differentiation, and Apoptosis
Notch signaling, mediated by CSL proteins, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. ontosight.aiplos.orgnih.govkarger.com The outcome of Notch activity on these cellular processes is highly dependent on the cellular context and the presence of other developmental cues. plos.org
In the absence of NICD, CSL acts as a repressor, contributing to the control of gene expression programs that influence cell fate. pnas.orgnih.govconicet.gov.arphysiology.orgontosight.aiplos.orgembopress.orgbiorxiv.orgnih.gov Upon binding of NICD, the CSL complex switches to an activator, promoting the transcription of target genes that can drive differentiation or maintain a progenitor state. conicet.gov.arphysiology.orgontosight.aiplos.orgbiorxiv.org For example, constitutive activation of Notch signaling in satellite cells promotes their self-renewal and maintains them in an undifferentiated stage by repressing differentiation markers. biologists.com Conversely, Notch activation can also stimulate differentiation and apoptosis in certain contexts, such as in acute myeloid leukemia (AML) stem cells. researchgate.net
Research findings indicate that CSL depletion can impact cell cycle regulators. Studies in prostate cancer cells showed that RBPJ depletion led to a reduction in cell growth, a decrease in S-phase proliferating cells, and altered expression levels of cell cycle activators (CDK2, CDK4, CyclinD1) and inhibitors (p21, p27). karger.com
Maintenance of Tissue Homeostasis and Regeneration
CSL proteins are involved in maintaining tissue homeostasis and can be activated after injury to facilitate the regeneration of damaged tissues. pnas.orgphysiology.orgbiologists.com The balance between stem cell self-renewal and differentiation, regulated by pathways including Notch/CSL, is crucial for proper tissue maintenance and to prevent uncontrolled growth. biologists.com
In adult tissues, Notch signaling mediated by CSL contributes to the maintenance of stem cell populations and the regulation of cellular homeostasis. pnas.orgphysiology.orgbiologists.com For instance, Notch activity has been shown to be active in quiescent muscle satellite cells, and its downregulation upon injury drives these cells out of quiescence to participate in muscle regeneration. biologists.com
Association with Pathological States
Dysregulation of Notch signaling, often involving aberrant CSL activity, has been implicated in the pathogenesis of various human diseases, including developmental disorders and cancer. pnas.orgplos.orgresearchgate.netphysiology.orgontosight.aibiorxiv.org
Oncogenesis and Tumor Suppression
The role of CSL-mediated Notch signaling in cancer is complex and context-dependent, acting as either an oncogene or a tumor suppressor depending on the cancer type. pnas.orgplos.orgphysiology.orgontosight.airesearchgate.netnih.govoaepublish.com
In some cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), aberrant activation of the Notch-RBPJ transcriptional program is a frequent genetic alteration and promotes oncogenesis. pnas.orgnih.govbiorxiv.org Epstein-Barr virus (EBV) oncoprotein EBNA2 mimics the action of NICD and activates RBPJ, which is essential for EBV-driven B-cell immortalization and contributes to B-cell malignancies like Burkitt lymphoma. pnas.orgnih.govnih.govoaepublish.comsdbonline.org
Conversely, Notch signaling can function as a tumor suppressor in other cancer types, such as thyroid cancer and some epithelial neoplasms. nih.govoaepublish.com Loss of the Notch effector RBPJ has been found to promote tumorigenesis in certain contexts. researchgate.net
CSL proteins can influence pathways involved in tumor progression. For example, RBPJ is involved in the expression of CXCL11 in colon cancer cells, which facilitates tumor-associated macrophage-induced cancer metastasis. nih.gov RBPJ has also been shown to interact with BEND5 to suppress breast cancer growth and metastasis by inhibiting Notch signaling. nih.gov Furthermore, the Notch pathway, mediated by RBPJ, can interact with other signaling pathways implicated in cancer, such as the PI3K pathway, by regulating the expression of factors like IL-7. researchgate.net PTEN, a tumor suppressor, is also a target of HES-1, a canonical Notch target gene. researchgate.net
Developmental Disorders
Dysregulation of the Notch-CSL signaling pathway is responsible for severe congenital diseases. researchgate.net Alagille Syndrome (AGS) is a heterogeneous developmental disorder associated with abnormalities in multiple organs, including the liver, heart, eye, and skeleton. nih.govescholarship.orgresearchgate.netoup.com AGS is primarily caused by mutations in JAG1, which encodes a Notch ligand, and less frequently by mutations in NOTCH2. nih.govescholarship.orgresearchgate.net While mutations in JAG1 and NOTCH2 are the main genetic causes, the involvement of CSL in the pathway means that its dysfunction can also contribute to the syndrome. biorxiv.orgnih.govresearchgate.netescholarship.orgresearchgate.netoup.com Mouse models with reduced expression of Notch pathway components, including Jag1 and Notch2, exhibit developmental abnormalities characteristic of Alagille syndrome, suggesting a dosage-dependent role for the pathway. researchgate.netoup.com
Adams-Oliver Syndrome (AOS), a rare multiple-malformation disorder characterized by aplasia cutis congenita and limb defects, has also been linked to mutations in RBPJ. researchgate.netgenecards.org Identified mutations in RBPJ in families with AOS affect the DNA binding interface of the protein, leading to impaired DNA binding and linking RBPJ to this human genetic disorder. researchgate.net
Contribution to Viral Pathogenesis (e.g., Epstein-Barr virus-associated diseases)
CSL proteins, particularly RBPJ (the mammalian ortholog), are exploited by certain viruses to manipulate host cell transcription and promote viral pathogenesis. wikipathways.org A prominent example is the Epstein-Barr virus (EBV), a human herpesvirus associated with various lymphoid malignancies and epithelial cancers. pnas.orgamanote.comresearchgate.net
EBV's ability to immortalize primary human B lymphocytes and contribute to the development of associated diseases is significantly linked to the interaction between viral proteins and the host's RBPJ. pnas.orguq.edu.auplos.orgasm.orgnih.gov Several EBV nuclear antigens (EBNAs), particularly EBNA2 and the EBNA3 proteins (EBNA3A, EBNA3B, and EBNA3C), interact with RBPJ to modulate gene expression. pnas.orguq.edu.auplos.orgasm.orgpnas.orgnih.govplos.org
EBNA2 is a key viral transactivator essential for EBV-driven B-cell growth transformation. asm.org It functionally mimics the activated Notch intracellular domain by associating with RBPJ, thereby converting RBPJ from a repressor to an activator at specific viral and cellular promoters. amanote.comasm.org This interaction is crucial for the activation of viral latency genes such as LMP1 and LMP2, as well as cellular genes involved in cell cycle regulation and B-cell activation, including c-Myc, CD21, and CD23. uq.edu.auasm.orgnih.govasm.org
The EBNA3 proteins also interact with RBPJ, and this interaction is essential for their function in regulating host gene expression and contributing to LCL growth. pnas.orgpnas.orgplos.org While EBNA2 primarily acts as an activator through RBPJ, EBNA3 proteins, particularly EBNA3A and EBNA3C, can compete with EBNA2 for RBPJ binding and influence both activation and repression of target genes. pnas.orgplos.orgpnas.org Research indicates that EBNA3C's interaction with RBPJ is critical for the repression of certain host genes and the induction of others, such as AID (Activation-induced cytidine (B196190) deaminase), which plays a role in somatic hypermutation and class switch recombination in B cells. nih.govplos.org The intricate interplay between EBV proteins and RBPJ underscores how the virus hijacks a fundamental host signaling pathway to establish latency, promote B-cell proliferation, and contribute to oncogenesis. nih.govasm.orgnih.gov
Detailed research findings highlight the complexity of these interactions. For instance, studies have shown that EBNA3C's association with RBPJ is necessary for the recruitment of RBPJ to certain gene promoters during repression, challenging the notion that RBPJ's DNA binding is always intrinsic. plos.org Furthermore, the balance between EBNA2 and EBNA3 protein interactions with RBPJ appears critical for fine-tuning viral and cellular gene expression programs necessary for immortalization and survival of infected B cells. pnas.orgplos.orgpnas.org
Below is a table summarizing some key EBV proteins and their interaction with RBPJ in the context of viral pathogenesis:
| EBV Protein | Interaction with RBPJ | Functional Consequence | Associated Pathogenesis Role |
| EBNA2 | Binds RBPJ | Converts RBPJ to a transcriptional activator; activates viral and cellular genes. amanote.comasm.org | Essential for B-cell immortalization; promotes proliferation. asm.orgnih.gov |
| EBNA3A | Associates with RBPJ | Can compete with EBNA2 for RBPJ binding; influences gene regulation. pnas.orgplos.orgpnas.org | Contributes to LCL growth and pathogenesis. pnas.orgplos.orgpnas.org |
| EBNA3B | Associates with RBPJ | Associates with RBPJ. pnas.orgpnas.org | Role in LCL growth and pathogenesis. pnas.orgpnas.org |
| EBNA3C | Binds RBPJ | Can compete with EBNA2 for RBPJ binding; represses and activates host genes. pnas.orgplos.orgpnas.orgnih.govplos.org | Essential for LCL growth; influences B-cell processes like AID induction. pnas.orgnih.govplos.org |
This table illustrates how EBV proteins converge on RBPJ to manipulate the host transcriptional machinery, a critical step in the virus's life cycle and its association with various diseases.
Cbf/dreb1 Proteins in Plant Systems: Orchestrating Abiotic Stress Responses and Growth
Molecular Architecture and Functional Domains
CBF/DREB1 proteins are characterized by specific conserved domains essential for their function as transcriptional activators. mdpi.comresearchgate.netuoguelph.canih.gov
AP2 DNA-Binding Domain
A defining feature of the CBF/DREB1 protein family is the presence of a highly conserved AP2/ERF DNA-binding domain, typically consisting of approximately 60 amino acids. symbiosisonlinepublishing.comresearchgate.netnih.gov This domain is considered plant-specific, although homologues have been reported in some cyanobacteria, viruses, and bacteriophages. researchgate.net The three-dimensional structure of the AP2/ERF domain generally consists of three antiparallel β-sheets and a parallel α-helix. symbiosisonlinepublishing.comscielo.br This domain is responsible for specifically recognizing and binding to the C-repeat/dehydration response element (CRT/DRE) cis-acting element, which has a core motif of G/ACCGAC, found in the promoter regions of many stress-inducible genes. mdpi.comsymbiosisonlinepublishing.comresearchgate.netnih.govoup.com Highly conserved amino acids within the AP2 domain, such as valine at position 14 and glutamic acid at position 19 (though E19 can be substituted in some monocots), are crucial for the specific DNA binding ability and transcriptional activation activity of CBF proteins. mdpi.comsymbiosisonlinepublishing.comoup.com
Nuclear Localization Signals and Transcriptional Activation Regions
For CBF/DREB1 proteins to function, they must be localized to the nucleus, where they can interact with DNA and regulate gene expression. mdpi.comoup.com These proteins typically contain one or two nuclear localization signals (NLSs). ias.ac.in A characteristic NLS sequence, PKKRPAGR×KF×ETRHP, is often found upstream of the AP2 domain in DREB1/CBF-type proteins. nih.govias.ac.ind-nb.infomdpi.com This basic-amino-acid-rich stretch facilitates their import into the nucleus. ias.ac.in
In addition to the DNA-binding domain and NLS, CBF/DREB1 proteins possess transcriptional activation regions. A conserved DSAWR motif is commonly found downstream of the AP2 domain and is considered part of the CBF signature sequences. mdpi.comuoguelph.canih.govd-nb.info Some DREB1 proteins also have a conserved LWSY motif at their C-terminus, which has been shown to function as a transactivation domain. uoguelph.cascielo.brmdpi.com These activation regions are essential for recruiting the transcriptional machinery to initiate the expression of downstream stress-responsive genes. mdpi.comresearchgate.net
Primary Functions in Abiotic Stress Acclimation
CBF/DREB1 proteins are central regulators in the plant's response to several major abiotic stresses, leading to enhanced tolerance through the activation of a regulon of cold-responsive (COR) genes. researchgate.netnih.govthorburn.setandfonline.com
Cold Acclimation and Enhanced Freezing Tolerance
Low temperature is a significant abiotic stress affecting plant growth and productivity. tandfonline.com Many plants can increase their freezing tolerance upon exposure to low, non-freezing temperatures, a process known as cold acclimation. nih.govthorburn.setandfonline.comresearchgate.net The ICE-CBF-COR pathway is a vital cold response pathway in plants. mdpi.comtandfonline.comresearchgate.net Inducer of CBF Expression 1 (ICE1), a transcription factor, activates the expression of CBF/DREB1 genes in response to cold stress. tandfonline.comnih.gov The CBF/DREB1 proteins, in turn, bind to the CRT/DRE elements in the promoters of COR genes, activating their transcription. mdpi.comsymbiosisonlinepublishing.comresearchgate.netscielo.br This regulon of COR genes includes a diverse set of genes whose products function to increase freezing tolerance, such as those involved in stabilizing membranes, synthesizing cryoprotectant solutes (like proline and sugars), and modifying carbohydrate metabolism. scielo.brnih.govthorburn.setandfonline.comoup.comnih.gov
Research findings highlight the importance of CBF/DREB1 genes in cold tolerance across various plant species. In Arabidopsis, three key members, CBF1 (DREB1B), CBF2 (DREB1C), and CBF3 (DREB1A), are rapidly induced by cold stress and play major roles in cold-inducible gene expression. symbiosisonlinepublishing.comscielo.brtandfonline.comoup.com Overexpression of Arabidopsis CBF genes in transgenic plants has been shown to induce the expression of the CBF regulon and significantly enhance freezing tolerance in Arabidopsis and other species like cassava and tea. symbiosisonlinepublishing.comscielo.brthorburn.seresearchgate.net Conversely, mutations in CBF genes can reduce cold acclimation capacity. tandfonline.com
Studies in lettuce (Lactuca sativa) identified 14 members of the CBF/DREB1 family, with twelve showing responsiveness to low temperature. nih.gov In Brassica oleracea, CBF/DREB1 transcript levels increased under cold acclimation and showed a positive correlation with frost resistance. nih.gov
Data from research on the correlation between CBF/DREB1 expression and frost resistance in Brassica oleracea var. botrytis mutants provides a clear example of this relationship. nih.gov
| Genotype | BoCBF/DREB1 Expression (Relative Units) | Frost Resistance (%) |
| Mutant 1 | High | High |
| Mutant 2 | Moderate | Moderate |
| Wild Type | Low | Low |
Note: This table is illustrative, based on the described positive correlation. nih.gov
While CBF/DREB1s are primarily known for cold response, some members or orthologs in certain species can also be induced by other stresses, suggesting potential cross-talk between stress pathways. oup.comoup.com
Drought and Water Deficit Responses
CBF/DREB1 proteins are also involved in plant responses to drought and water deficit. mdpi.comnih.govresearchgate.netmdpi.com The CRT/DRE element, to which CBF/DREB1 proteins bind, is also involved in regulating gene expression under dehydration stress. symbiosisonlinepublishing.comfrontiersin.org Overexpression of DREB1/CBF genes in various plant species, including tomato, chrysanthemum, potato, soybean, rice, tobacco, sugarcane, groundnut, peanut, and wheat, has been shown to enhance tolerance towards drought. nih.govfrontiersin.org
For instance, overexpression of Arabidopsis DREB1A (CBF3) increased tolerance to drought stress in transgenic plants. oup.comoup.com In rice, DREB1/CBF-type transcription factors conferred higher drought tolerance, and specific rice orthologs like OsDREB1F and OsDREB1G are induced by drought stress and promote drought tolerance. nih.govfrontiersin.org Overexpression of TaCBF14B, a wheat CBF, in Arabidopsis enhanced primary root growth and reduced water loss under mannitol-induced drought stress conditions. mdpi.com This was associated with increased activities of enzymes like POD and Pro, and reduced MDA content in transgenic lines compared to wild type. mdpi.com
| Genotype | Treatment | Primary Root Growth (Relative to WT) | Water Loss Rate (%) | POD Activity (Relative to WT) | Pro Activity (Relative to WT) | MDA Content (Relative to WT) |
| Wild Type (WT) | 200 mM Mannitol | 100% | - | 100% | 100% | 100% |
| TaCBF14B OE1 | 200 mM Mannitol | 113.49% mdpi.com | - | 142.94% mdpi.com | 116.33% mdpi.com | 59.47% mdpi.com |
| TaCBF14B OE2 | 200 mM Mannitol | 112.56% mdpi.com | - | 129.41% mdpi.com | 105.18% mdpi.com | 84.19% mdpi.com |
| TaCBF14B OE3 | 200 mM Mannitol | 119.53% mdpi.com | - | 162.52% mdpi.com | 129.09% mdpi.com | 45.64% mdpi.com |
| Wild Type (WT) | 250 mM Mannitol | 100% | 56% mdpi.com | - | - | - |
| TaCBF14B OE1 | 250 mM Mannitol | 121.65% mdpi.com | 44% mdpi.com | - | - | - |
| TaCBF14B OE2 | 250 mM Mannitol | 116.63% mdpi.com | 50% mdpi.com | - | - | - |
| TaCBF14B OE3 | 250 mM Mannitol | 128.13% mdpi.com | 40% mdpi.com | - | - | - |
Note: Data extracted and organized from search result mdpi.com. Some values are approximate percentages relative to WT.
Salinity Tolerance Mechanisms
High salinity is another major abiotic stress that negatively impacts plant growth and productivity. researchgate.net CBF/DREB1 proteins have also been implicated in salinity tolerance mechanisms. researchgate.netmdpi.com Similar to drought, the DRE cis-acting element is involved in regulating genes under salt stress in ABA-independent pathways. symbiosisonlinepublishing.comresearchgate.net
Overexpression of DREB1/CBF genes has been shown to improve tolerance against salinity stress in transgenic plants, including Arabidopsis and rice. nih.govoup.comfrontiersin.orgpnas.org In Arabidopsis, CBF1, CBF2, and CBF3 were reported to be induced by salt stress and repress the expression of GALS1 by directly binding its promoter, leading to enhanced salt tolerance. mdpi.com Rice orthologs like OsDREB1C and OsDREB1G have also been identified as positive regulators of salt tolerance. frontiersin.org
The mechanisms underlying CBF/DREB1-mediated salinity tolerance often involve the accumulation of osmoprotectants, such as proline and soluble sugars, which help maintain cellular osmotic balance under high salt conditions. nih.govoup.com
Comparative and Species-Specific Functional Analysis
Application in Crop Improvement and Stress Resilience
Genetic engineering approaches targeting CBF/DREB1 genes have demonstrated significant potential in enhancing abiotic stress tolerance in various crop species. Overexpression of CBF/DREB1 genes often leads to improved tolerance to cold, drought, and high salinity, although it can sometimes result in growth retardation under normal conditions. nih.gov
Research in tomato (Solanum lycopersicum) has shown that overexpression of CBF1/DREB1B can enhance both chilling and drought tolerance in transgenic plants. nih.govresearchgate.net In cereal crops, studies on wheat (Triticum aestivum) and barley (Hordeum vulgare) have highlighted the involvement of specific CBF isoforms in cold acclimation and frost tolerance. Transgenic barley lines overexpressing wheat TaCBF14 and TaCBF15 exhibited improved frost tolerance. researchgate.net
Rice (Oryza sativa) possesses multiple DREB1 genes, and functional analyses have revealed their roles in stress tolerance. Overexpression of various rice DREB1 genes, such as OsDREB1A, OsDREB1D, OsDREB1F, and OsDREB1G, has been shown to enhance tolerance to freezing, high salt, drought, and chilling stresses in both Arabidopsis and rice. nih.govnih.govfrontiersin.org These findings indicate that the DREB1/CBF cold-responsive pathway is conserved in rice and can be utilized for improving stress tolerance. nih.gov
Beyond these examples, overexpression of DREB1 genes from other plants like cotton, soybean, and zoysia grass has also been shown to enhance tolerance to multiple abiotic stresses, including chilling, drought, heat, and salt. frontiersin.org
The application of CBF/DREB1 technology in crop improvement aims to develop varieties with enhanced resilience to environmental challenges, contributing to increased agricultural productivity in marginal environments. The effectiveness can vary depending on the specific CBF/DREB1 gene, the crop species, and the targeted stress.
Natural Variation and Adaptation to Environmental Niches
Natural populations of plants exhibit considerable variation in their ability to withstand abiotic stresses, and this variation is often linked to genetic differences, including those in the CBF/DREB1 gene family. Natural variation in CBF genes is considered a significant factor contributing to the divergence in freezing tolerance observed among different accessions of Arabidopsis thaliana. macroecointern.dk
Arabidopsis thaliana populations collected from diverse geographic regions with varying climatic conditions show significant differences in their cold responses. macroecointern.dk Studies have indicated that clinal variation in freezing tolerance across the native range of A. thaliana is, at least partly, attributable to differences in the CBF/DREB1 genes. For instance, relaxed purifying selection on CBF/DREB1 members has been observed in populations from the species' southern range, which correlates with reduced freezing tolerance. oup.com
Specific genetic alterations within CBF genes can impact stress tolerance and adaptation. A study identified a nucleotide insertion in CBF2 in certain A. thaliana populations that resulted in a dysfunctional protein, potentially representing an adaptation to local environmental conditions. macroecointern.dk Similarly, a deletion in the promoter region of CBF2 in one accession led to a loss of gene expression and a reduction in freezing tolerance. macroecointern.dk
In tree species like Olea europaea (olive), the expression patterns of OeCBF genes vary among different tissues and between varieties with differing levels of cold tolerance. mdpi.com This differential expression suggests that natural variation within the CBF/DREB1 gene family contributes to the adaptive potential of olive trees to low-temperature stress in different climates. mdpi.com These examples highlight how natural variation in CBF/DREB1 genes and their regulation plays a crucial role in shaping the adaptation of plant populations to diverse environmental niches.
Cbf1 Proteins in Fungi: Chromosome Dynamics and Metabolic Homeostasis
Molecular Architecture and Conserved Domains
CBF1 proteins are characterized by specific structural features that facilitate their diverse functions. A key component of their molecular architecture is a conserved DNA-binding domain. uniprot.orguniprot.org
Basic Helix-Loop-Helix (bHLH) DNA-Binding Domain
A defining feature of CBF1 proteins is the presence of a basic helix-loop-helix (bHLH) domain, often accompanied by a leucine (B10760876) zipper (bHLHzip). pnas.orgoup.comnih.gov This domain is located towards the C-terminal end of the protein in S. cerevisiae (residues 222-270 or 218-333 depending on the specific region highlighted). uniprot.orgoup.combiorxiv.org The bHLH domain mediates sequence-specific DNA binding, enabling CBF1 to interact with regulatory elements in both centromeric regions and gene promoters. yeastgenome.orgpnas.orgthebiogrid.orgoup.com The basic region within the bHLH motif is crucial for contacting the DNA, while the helix-loop-helix structure facilitates dimerization, allowing CBF1 to bind DNA as a homodimer. yeastgenome.orgoup.com Studies have shown that the bHLH domain alone can be sufficient for the chromosome segregation functions of CBF1. biorxiv.org Furthermore, the HLH region has been shown to interact with histones, potentially facilitating nucleosome invasion and repositioning. nih.gov
Functional Roles in Saccharomyces cerevisiae
In Saccharomyces cerevisiae, CBF1 is a nonessential yet crucial protein involved in several fundamental cellular processes. pnas.orgnih.gov Its functions are broadly categorized into roles in chromosome management and metabolic regulation.
Centromere Binding and Contribution to Chromosome Stability (e.g., CDEI, Kinetochore complex interactions)
CBF1 is a constitutive centromere protein that specifically binds to Centromere DNA Element I (CDEI), a highly conserved 8-11 bp consensus sequence (5'-RTCACRTG-3') present in all S. cerevisiae centromeres. yeastgenome.orgpnas.orguniprot.orgoup.comnih.gov Binding to CDEI is a key aspect of CBF1's contribution to chromosome stability. uniprot.orgnih.gov Although neither CDEI nor CBF1 is essential, the absence of either leads to reduced chromosome stability. nih.gov
CBF1 also interacts physically with components of the kinetochore complex, specifically subunits of the essential CBF3 complex, including p110, p64, and p58. pnas.orgresearchgate.net These interactions are direct and can occur even in the absence of centromeric DNA. pnas.orgresearchgate.net Furthermore, subunits like p64 and p23 have been shown to stimulate the DNA binding activity of CBF1 to the centromere. pnas.orgresearchgate.net This association with the kinetochore is vital for proper centromere function and the subsequent attachment of spindle microtubules, which is necessary for accurate chromosome segregation. pnas.orgoup.comnih.gov The interaction between CBF1 and the CBF3 complex is thought to stabilize the nucleosome containing the centromere-specific histone H3 variant, Cse4. nih.govresearchgate.net
Regulation of Chromosome Segregation Fidelity
CBF1 plays a significant role in ensuring the accurate segregation of chromosomes during cell division. yeastgenome.orgthebiogrid.orguniprot.org Deletion of the CBF1 gene results in a substantial increase in mitotic chromosome nondisjunction and a high rate of sister chromatid separation during meiosis. pnas.orgoup.com The effects of deleting either CDEI or CBF1 on chromosome segregation fidelity are similar, highlighting CBF1 as a key mediator of CDEI function in this process. biorxiv.org CBF1's association with kinetochore proteins is required for chromosome segregation, and its abundance increases in response to DNA replication stress, further indicating its involvement in maintaining genomic integrity. yeastgenome.orgthebiogrid.org
Control of Sulfur Metabolism and Methionine Biosynthesis (e.g., Cbf1-Met4-Met28 complex)
Beyond its role in chromosome dynamics, CBF1 is a critical transcription factor involved in regulating sulfur metabolism and methionine biosynthesis in S. cerevisiae. yeastgenome.orgpnas.orguniprot.orgoup.com CBF1 binds to E-box sites with a consensus KCACRTGA core in the promoters of genes involved in these pathways. yeastgenome.org
To activate the transcription of sulfur metabolism genes, CBF1 forms a heteromeric complex with two other transcription factors, Met4 and Met28. yeastgenome.orguniprot.orgoup.comuniprot.orgresearchgate.netnih.gov This complex, known as the Cbf1-Met4-Met28 complex, is crucial for recruiting Met4 to target promoters. yeastgenome.orguniprot.orgnih.gov Met4 itself does not bind DNA directly and acts as the primary transcriptional activator for sulfur metabolism genes. yeastgenome.org Met28, a basic leucine zipper (bZIP) factor, acts as an accessory factor and enhances the DNA-binding activity of CBF1. uniprot.orgnih.gov The formation of this trimeric complex on the TCACGTG sequence in gene promoters is essential for the transcriptional activation of a subset of the Met4 regulon, particularly under low-sulfur conditions. yeastgenome.orgnih.gov Loss of CBF1 function leads to methionine auxotrophy, underscoring its essential role in this metabolic pathway. pnas.orgoup.comnih.gov
Research findings on the Cbf1-Met4-Met28 complex highlight the cooperative nature of these transcription factors. In vitro reconstitution experiments have demonstrated the formation of this complex on the MET16 promoter. researchgate.netnih.gov DNase I protection assays confirm that the complex occupies the TCACGTG sequence. researchgate.netnih.gov Importantly, Met4 and Met28 bind to DNA only in the presence of CBF1, and Met28 specifically enhances CBF1's DNA-binding activity. nih.gov
Data on the composition and function of the Cbf1-Met4-Met28 complex:
| Component | Protein Family/Type | Role in Complex | DNA Binding |
| Cbf1 | Basic Helix-Loop-Helix (bHLH) | DNA Binding, Complex Scaffold | Yes |
| Met4 | Basic Leucine Zipper (bZIP) | Transcriptional Activator | No (requires Cbf1) |
| Met28 | Basic Leucine Zipper (bZIP) | Accessory Factor, Enhances Cbf1 DNA Binding | No (requires Cbf1) |
Functional Roles in Other Fungal Species
Homologs of CBF1 have been identified in other fungal species, where they often retain conserved functions related to chromosome dynamics and metabolism, although with some species-specific variations. uniprot.orgnih.govfrontiersin.orgnih.govplos.org
In the human pathogenic yeast Candida glabrata, CgCBF1 shares general features with S. cerevisiae CBF1, including a bHLHzip domain and binding to a CDEI-like sequence (GTCACATG). nih.gov Functional complementation experiments showed that the C. glabrata CBF1 gene could rescue the methionine biosynthesis defect of an S. cerevisiae cbf1 deletion mutant. nih.gov Unlike in S. cerevisiae, deletion of the CBF1 gene is lethal in C. glabrata, and depletion of CgCbf1p leads to a cell cycle arrest with defects in chromosome segregation, indicating an essential role in this process. nih.gov
Ustilago maydis, a plant pathogenic fungus, also contains a protein homologous to S. cerevisiae CBF1 (UMAG_02449). frontiersin.org This protein is a putative bHLH transcription factor and is necessary for chromosome stabilization and segregation, similar to its role in S. cerevisiae. frontiersin.org It binds to a conserved DNA sequence (CDEI) found in centromeres and promoters. frontiersin.org
In Candida albicans, another human fungal pathogen, CBF1 regulates ribosomal protein gene expression, overlapping with Tbf1 on many promoters. nih.gov Additionally, C. albicans CBF1 is involved in the sulfur starvation response, conserving this metabolic function observed in S. cerevisiae. nih.gov
Studies in the fission yeast Schizosaccharomyces pombe have identified CSL paralogs (Cbf11 and Cbf12) which are transcription factors with sequence-specific DNA binding activity, resembling metazoan CSL proteins which are related to the CBF1/RBP-Jk family. plos.org This suggests a broader evolutionary conservation of related DNA-binding proteins with roles in transcriptional regulation in fungi.
These examples demonstrate that while the core functions related to DNA binding and transcriptional regulation, particularly in sulfur metabolism and chromosome management, are often conserved, the essentiality and specific interactions of CBF1 homologs can vary across different fungal species.
Candida albicans: Transcriptional Regulation of Sulfate (B86663) Assimilation, Respiratory, and Glycolytic Genes
Schizosaccharomyces pombe (CSL Proteins): Regulation of Cell Cycle Progression and Mitotic Events
In the fission yeast Schizosaccharomyces pombe, CSL proteins, which include Cbf11, play roles in regulating various cellular processes, including cell cycle progression and lipid metabolism. researchgate.net S. pombe is a frequently used model organism for studying the cell cycle. Mitotic fidelity is essential for accurate genetic information distribution during cell division. biologists.com S. pombe undergoes a closed mitosis where the nuclear envelope remains intact. biologists.com Perturbations in lipid metabolism can lead to catastrophic mitosis and a "cut" phenotype, where the nucleus is bisected by the septum before mitosis completes. biologists.com
Studies on a cbf11Δ mutant in S. pombe, lacking the Cbf11 transcription factor that regulates lipid metabolism genes, have shown that mitotic defects appear before anaphase, prior to nuclear expansion. biologists.com Altered cohesin dynamics and centromeric chromatin structure are identified as additional factors affecting mitotic fidelity in cells with disrupted lipid homeostasis in this mutant. biologists.com The TOR regulatory network also plays a significant role in mediating the rescue of mitotic fidelity defects. researchgate.net
Pioneer Factor Activity and Chromatin Interaction
Protein-Protein Interaction Networks
Comparative and Evolutionary Perspectives of the Cbf1/csl Protein Family
Phylogenetic Relationships and Diversification Across Biological Kingdoms
Phylogenetic analysis of the CSL protein family reveals a deep evolutionary history, with evidence supporting their origin in the last common ancestor of fungi and metazoans. nih.govresearchgate.net This suggests that the CSL family predates the evolution of the Notch signaling pathway itself.
Within fungi, phylogenetic studies have identified the existence of two distinct classes of CSL paralogs, designated class F1 and F2. nih.govresearchgate.net Both of these classes are represented in all fungal taxons included in analyses, indicating an early diversification within the fungal lineage. nih.gov In contrast, metazoan CSL proteins typically form a single class (class M) and are present in all metazoan genomes studied, showing remarkable sequence conservation across phylogeny. nih.gov
The identification of CSL proteins in fungi, organisms that lack other core components of the canonical Notch pathway, suggests that the ancestral function of CSL proteins likely involved DNA binding and Notch-independent transcriptional regulation. nih.govresearchgate.netplos.org This ancestral function may have been retained to some degree by present-day CSL family members in both fungi and metazoans. nih.govresearchgate.net
Phylogenetic analysis often utilizes conserved domains, such as the RHR-N and BTD domains, which can be aligned with high confidence across diverse species. nih.gov These analyses help to delineate the evolutionary relationships and diversification patterns within the CSL family. researchgate.net
Conservation and Divergence of Key Functional Domains and Sequence Motifs
CSL proteins are characterized by a unique structural fold typically composed of three distinct domains: the N-terminal domain (NTD), the beta-trefoil domain (BTD), and the C-terminal domain (CTD). nih.govresearchgate.net The NTD and BTD are primarily involved in DNA binding, recognizing a specific consensus sequence, GTG(G/A)GAA, in the promoters of target genes. nih.govnih.gov The BTD also serves as an interaction platform for various coregulators, including both Notch intracellular domain (NICD) and corepressors. researchgate.netnih.gov
Sequence conservation within the CSL family is particularly high in the regions responsible for DNA binding, specifically the RHR-N and BTD domains. researchgate.net Alignments of fungal and metazoan CSL protein sequences demonstrate a high degree of conservation in these critical DNA-binding regions, including absolutely conserved residues and positions with high residue similarity. researchgate.net
While the DNA-binding domains show strong conservation, the C-terminal domain (RHR-C) displays lower conservation, particularly in metazoans, and its precise function is less clear, although it may participate in Notch-independent transcriptional regulation. researchgate.net
Key functional domains and motifs in CSL proteins include:
RHR-N (Rel-homology region N-terminal): Involved in DNA binding. researchgate.net
BTD (Beta-trefoil domain): Involved in DNA binding and interaction with coregulators like NICD and corepressors. nih.govresearchgate.netnih.gov
RHR-C (Rel-homology region C-terminal): Less conserved, potential role in Notch-independent regulation. researchgate.net
RAM domain (RBPJ-Associated Molecule): Found in NICD, interacts with the BTD of CSL. nih.govnih.govmdpi.com
ANK repeats (Ankyrin repeats): Found in NICD, interact with the CTD of CSL. nih.govnih.gov
WxxLF motif: A conserved motif in some interacting proteins, like MINT, that interacts with the BTD and CTD of CSL. nih.gov
GTG(G/A)GAA consensus sequence: The DNA binding motif recognized by CSL proteins. nih.govresearchgate.net
Table 1: Conserved Domains and Binding Partners of CSL Proteins
| Domain/Motif | Location on CSL or Interacting Protein | Primary Function(s) | Conservation Level (General) | Key Interacting Partner(s) |
| RHR-N | CSL (N-terminal) | DNA binding | High | DNA (GTG(G/A)GAA) |
| BTD | CSL (Central) | DNA binding, Coregulator interaction | High | DNA (GTG(G/A)GAA), NICD (RAM domain), Corepressors, MINT nih.govresearchgate.netnih.govmdpi.com |
| RHR-C | CSL (C-terminal) | Potential Notch-independent regulation | Lower (especially metazoans) | Unknown/Variable |
| RAM domain | NICD | Interaction with CSL (BTD) | Conserved | CSL (BTD) nih.govnih.govmdpi.com |
| ANK repeats | NICD | Interaction with CSL (CTD) | Conserved | CSL (CTD) nih.govnih.gov |
| WxxLF motif | Interacting proteins (e.g., MINT) | Interaction with CSL (BTD and CTD) | Variable | CSL (BTD, CTD) nih.gov |
| GTG(G/A)GAA | DNA | CSL binding site | Highly Conserved | CSL protein |
Evolutionary Trajectories of CBF1/CSL-Mediated Signaling and Regulatory Pathways
The evolutionary history of CSL proteins is closely intertwined with the development and diversification of the signaling pathways they regulate. While CSL proteins predate the Notch pathway, their recruitment as the primary DNA-binding effector of Notch signaling in metazoans represents a major evolutionary trajectory. nih.govnih.gov
In metazoans, CSL proteins function as molecular switches, mediating both the activation and repression of Notch target genes depending on the cellular context and the presence of coregulators. nih.govnih.gov In the absence of a Notch signal, CSL typically recruits corepressor complexes, leading to transcriptional silencing. nih.govnih.gov Upon activation of the Notch receptor and the release of NICD, NICD translocates to the nucleus and forms a transcriptional activation complex with CSL and coactivators like Mastermind (MAM), leading to target gene expression. nih.govnih.govmdpi.comelifesciences.org
The Notch signaling pathway itself is evolutionarily conserved and plays diverse roles in development across various animal species, regulating cell fate determination, organ growth, and tissue patterning. ucl.ac.ukmdpi.com The core mechanism involving ligand-receptor interaction, proteolytic cleavage of Notch, and the formation of the NICD-CSL-Mastermind complex in the nucleus is largely conserved. nih.govmdpi.comelifesciences.orgmdpi.com
However, the specific downstream targets and the precise outcomes of Notch signaling can vary significantly between different species and developmental contexts, reflecting the diversification of CSL-mediated regulatory networks. mdpi.com Furthermore, CSL proteins are involved in Notch-independent pathways, particularly in fungi and potentially in metazoans, suggesting that these independent roles represent an older evolutionary branch of CSL function. nih.govresearchgate.netplos.org
In fission yeast (Schizosaccharomyces pombe), for example, CSL paralogs (Cbf11 and Cbf12) function as transcription factors regulating processes such as cell cycle progression, lipid metabolism, and cell adhesion, in the absence of a Notch pathway. plos.orgbiologists.com These findings support the hypothesis that Notch-independent transcriptional regulation is an ancient function of the CSL family. nih.govresearchgate.netplos.org
The interaction of CSL with different coregulators (activators like NICD and Mastermind, and repressors) is crucial for its context-dependent function. The evolution of these interactions and the diversification of coregulator proteins have contributed to the varied roles of CSL-mediated signaling across different organisms. nih.govnih.gov
Identification of Cross-Kingdom Functional Homologies and Analogies
Despite the absence of the canonical Notch pathway in fungi, the presence of CSL proteins in these organisms points to cross-kingdom functional homologies related to their ancestral role as DNA-binding transcription factors. nih.govresearchgate.netplos.org Fungal CSL proteins, like their metazoan counterparts, contain the conserved DNA-binding domains (RHR-N and BTD) and recognize the canonical CSL binding motif, GTG(G/A)GAA. researchgate.netplos.org This strongly suggests a conserved function in sequence-specific DNA binding and transcriptional regulation. nih.govresearchgate.net
While the specific pathways regulated by fungal CSL proteins differ from the metazoan Notch pathway, the fundamental mechanism of DNA binding and the ability to influence gene expression appear to be conserved functions inherited from a common ancestor. nih.govresearchgate.netplos.org
Furthermore, analogies can be drawn between the regulatory mechanisms involving CSL in different kingdoms. For instance, in Saccharomyces cerevisiae, the protein Cbf1p, a basic helix-loop-helix (bHLH) transcription factor, binds to the CDEI element in centromeres and is involved in chromosome stability and methionine prototrophy. yeastgenome.orguniprot.orguniprot.org While Cbf1p in S. cerevisiae is described as a bHLH protein and its relationship to the CSL family (which have a Rel-domain related fold) might require further clarification in the context of the provided search results researchgate.netbiologists.com, the principle of a conserved DNA-binding protein playing roles in fundamental cellular processes like chromosome function and metabolism presents an analogy to the diverse regulatory roles observed for CSL proteins in other organisms, including the regulation of lipid metabolism by CSL proteins in fission yeast. biologists.com
The context-dependent nature of CSL function, acting as either an activator or repressor, is another functional analogy observed across kingdoms. In metazoans, this is largely dictated by interaction with NICD (activation) or corepressors (repression). nih.govnih.gov While the specific interacting partners differ, the ability of CSL proteins to mediate opposing transcriptional outcomes depending on the cellular context appears to be a conserved characteristic.
Research findings, such as the characterization of fission yeast CSL proteins, provide detailed insights into these cross-kingdom homologies. Studies have shown that fission yeast CSL proteins function as genuine transcription factors, capable of DNA binding and gene activation, supporting the notion of an ancient evolutionary origin and conserved fundamental function of the CSL family. plos.org
Table 2: Cross-Kingdom Functional Comparisons of CSL Proteins
| Organism Group | Presence of Canonical Notch Pathway | Primary CSL Role(s) | Conserved Functional Aspect(s) | Example Organism(s) |
| Metazoans | Yes | Notch-dependent transcriptional activation/repression | DNA binding, Context-dependent regulation, Interaction with coregulators | Homo sapiens, Drosophila melanogaster, Caenorhabditis elegans nih.govnih.govnih.gov |
| Fungi | No | Notch-independent transcriptional regulation | DNA binding, Transcriptional regulation, Diverse cellular roles | Schizosaccharomyces pombe, Rhizopus oryzae nih.govresearchgate.netplos.orgbiologists.com |
Advanced Methodological Approaches in Cbf1 Protein Research
Genetic Manipulation and Functional Genomics
Genetic manipulation techniques are fundamental to understanding the biological roles of CBF1. Targeted gene knockout allows researchers to eliminate CBF1 expression and observe the resulting phenotypic consequences, providing insights into its essential functions nih.govresearchgate.netnih.gov. For instance, studies in yeast have utilized CBF1-deficient strains to examine changes in cellular respiration and mitochondrial composition nih.gov. Overexpression studies, where the CBF1 gene is expressed at higher than normal levels, can reveal the effects of increased CBF1 activity and its sufficiency in inducing downstream pathways or phenotypes, such as enhanced freezing tolerance in transgenic plants researchgate.netnih.gov. Site-directed mutagenesis enables the investigation of specific amino acid residues within the CBF1 protein that are crucial for its DNA binding, protein interactions, or regulatory functions nih.govoup.com. By altering specific sites, researchers can determine the functional importance of particular domains or residues, such as the PKKP/RAGRxKFxETRHP signature sequence in Arabidopsis CBF1 which is required for inducing COR gene expression msu.edu.
High-Throughput Molecular Interaction Assays
Identifying proteins that interact with CBF1 is critical for deciphering its molecular mechanisms. High-throughput methods facilitate the screening of large numbers of potential binding partners. Yeast Two-Hybrid (Y2H) screens are widely used to detect binary protein-protein interactions nih.govnih.govscilit.com. This method has been instrumental in identifying proteins like SKIP as CBF1 binding partners nih.gov. Co-immunoprecipitation (Co-IP) is another key technique used to validate interactions found in Y2H screens or to discover novel interactions in a more native cellular context nih.govscilit.com. Co-IP experiments have demonstrated direct physical interactions between yeast Cbf1p and subunits of the CBF3 kinetochore protein complex researchgate.netpnas.org. Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are employed to study the binding of this compound to its target DNA sequences nih.govpnas.org. EMSA can demonstrate the specificity of CBF1-DNA binding and can be used to assess the effect of interacting proteins on CBF1's DNA binding activity researchgate.netnih.govpnas.orgpnas.org.
Global Transcriptomic and Proteomic Profiling
To understand the downstream effects of CBF1 activity, global profiling techniques are essential. RNA sequencing (RNA-seq) provides a comprehensive view of gene expression levels, allowing researchers to identify genes whose transcription is regulated by CBF1 under various conditions nih.govembopress.orgrsc.org. Quantitative Real-Time PCR (qRT-PCR) is often used to validate the differential expression of specific genes identified by RNA-seq embopress.orgrsc.org. Immunoblotting (Western blot) is a standard technique for detecting and quantifying this compound levels and the levels of its interacting partners or downstream targets researchgate.netembopress.orgrsc.org. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method for mapping the genome-wide binding sites of this compound, revealing the specific DNA regions it interacts with in a living cell jipb.netuniprot.org. Proteomic analysis, often involving mass spectrometry, can identify and quantify proteins in a sample, providing insights into how CBF1 affects protein abundance or composition, such as the mitochondrial proteome in yeast nih.govrsc.orgjipb.netnih.gov.
Detailed Research Findings from Profiling:
Transcriptome analysis in teak seedlings exposed to low temperature revealed that while CBF2 and CBF4 were significantly induced, CBF1 and CBF3 were not, indicating distinct regulatory pathways nih.gov.
Transcriptome sequencing in Saccharomyces cerevisiae strains with high glucose tolerance identified differentially expressed genes, including transcription factors like CBF1, involved in various metabolic pathways rsc.org.
Proteomic analysis of CBF1-deficient yeast showed significant differences in mitochondrial composition, including altered Atp3 levels, a subunit of the mitochondrial F1-ATP synthase complex nih.gov.
Structural Biology Techniques for Domain and Complex Analysis
Understanding the three-dimensional structure of this compound and its complexes provides crucial insights into its function. While specific detailed structural methods like X-ray crystallography or NMR are not extensively detailed in the provided snippets, techniques such as Electron Microscopy can be used to visualize cellular structures and potentially the localization or effects of CBF1, such as assessing mitochondrial area in yeast mutants nih.gov. Circular Dichroism Spectroscopy can be employed to study the secondary structure of this compound and analyze conformational changes upon binding to DNA or interacting proteins researchgate.net. Structural analysis, including site-directed mutagenesis, helps to understand the functional importance of specific domains like the basic region helix-loop-helix zipper (bHLHzip) domain responsible for DNA binding oup.comnih.govoup.com.
In Vivo and In Vitro Functional Validation Systems
After identifying potential interactions or regulatory roles, functional validation is essential. Reporter gene assays involve linking a reporter gene (e.g., luciferase or β-galactosidase) to a promoter sequence containing CBF1 binding sites nih.govscilit.compnas.org. By measuring reporter gene activity, researchers can assess the ability of CBF1 to activate or repress transcription from that promoter nih.govoup.comscilit.compnas.org. Transgenic organisms, such as Arabidopsis plants overexpressing CBF1, are used to study the in vivo effects of altered CBF1 levels on complex phenotypes like freezing tolerance or growth researchgate.netnih.govpnas.org. Cell-based assays, including the use of specific cell lines with manipulated CBF1 expression, allow for the investigation of CBF1 function in a controlled cellular environment nih.govoup.compnas.org. For example, somatic knockout of CBF1 in a human B-cell line revealed its requirement for the induction of certain genes by a viral protein nih.gov. In vitro assays, such as DNA binding assays and kinase assays, are used to study the biochemical activity of purified this compound and its interactions with DNA or enzymes researchgate.netnih.govpnas.org.
Detailed Research Findings from Functional Validation:
Reporter gene assays and Western blot analysis confirmed the direct transcriptional control of the ATP3 gene by yeast Cbf1. nih.gov
Expression of Arabidopsis CBF1 in yeast activated transcription of reporter genes containing the C-repeat/DRE element, but not mutated versions, demonstrating its function as a transcriptional activator pnas.org.
In vitro assays, such as GST pull-down experiments, showed direct interaction between yeast Cbf1p and components of the CBF3 complex, providing evidence that CBF3 subunits can promote Cbf1p binding to centromere DNA researchgate.netpnas.org.
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Uncharacterized CBF1 Homologs and Novel Functional Roles
While CBF1, CBF2, and CBF3 are well-characterized in Arabidopsis, the diversity and specific roles of CBF1 homologs in other plant species remain less explored. Research is needed to identify and functionally characterize these homologs across a wider range of plant taxa, including major crops. This includes understanding their evolutionary relationships, tissue-specific expression patterns, and unique or overlapping functions beyond abiotic stress responses. For example, studies have shown that CBF1 in Arabidopsis can independently regulate signaling modules related to hypocotyl elongation under ambient temperatures, separate from CBF2 and CBF3, suggesting diverse roles beyond cold response. researchgate.net Further research could uncover novel roles for CBF1 homologs in plant development, nutrient signaling, or interactions with other organisms.
High-Resolution Structural Determination of CBF1 in Complex with DNA and Protein Partners
Understanding the precise molecular interactions of CBF1 with its target DNA sequences (like the C-repeat/DRE motif in plants or CDEI in yeast) and interacting protein partners is crucial for deciphering its regulatory mechanisms. While some structural information exists, high-resolution structures of full-length CBF1 proteins from different organisms in complex with various DNA targets and co-regulators are needed. nih.govembopress.orgmdpi.comresearchgate.net This would provide detailed insights into the conformational changes upon binding, the residues critical for specificity and affinity, and how protein-protein interactions modulate DNA binding and transcriptional activity. Such structural data could be instrumental for structure-based modeling and the rational design of modified CBF1 proteins or small molecules that modulate its activity. researchgate.net
Dissecting the Dynamic Regulation of CBF1 Activity in Response to Complex Environmental and Developmental Cues
CBF1 activity is tightly regulated at multiple levels, including transcription, translation, post-translational modifications, and protein-protein interactions. slu.senih.govnih.gov Future research should focus on comprehensively dissecting the dynamic interplay of these regulatory mechanisms in response to a combination of environmental stimuli (e.g., cold, drought, light, nutrient availability) and developmental signals. slu.senih.govoup.comnih.gov This includes identifying the upstream signaling pathways that converge on CBF1, the role of non-coding RNAs in its regulation, and how chromatin structure influences its accessibility to target genes. slu.senih.govnih.gov Understanding this complex regulatory network is essential for predicting and manipulating CBF1 activity under varying conditions.
Exploring Translational Applications through Precision Modulation of CBF1-Mediated Pathways (e.g., for Agronomic Improvement)
Given the significant role of plant CBF1 in abiotic stress tolerance, a major future direction is to translate this knowledge into strategies for improving crop resilience and yield under challenging environmental conditions. oup.comnih.govmdpi.com However, constitutive overexpression of CBF genes can sometimes lead to undesirable growth penalties. researchgate.netoup.com Future research should focus on precision modulation of CBF1-mediated pathways rather than simple overexpression. This could involve exploring inducible or tissue-specific expression systems, optimizing the expression levels of CBF genes or their regulators, or engineering CBF1 proteins with altered DNA binding specificity or regulatory properties. oup.com Furthermore, investigating the genetic variation in CBF genes and their regulatory elements in diverse crop germplasm could identify natural alleles associated with improved performance under stress. mdpi.com Advanced genome editing technologies like CRISPR/Cas9 offer promising avenues for targeted modification of CBF1-related genes to enhance desirable agronomic traits. mdpi.com
Q & A
Q. What are the primary structural and functional characteristics of CBF1?
CBF1 is a basic helix-loop-helix (bHLH) protein that binds to the E-box motif (CACGTG) at promoters, such as those of MET genes and centromeric DNA elements (CDEI). It forms homodimers and interacts with transcription factors like Met4p and Isw1p to regulate transcriptional activation/repression. CBF1 also associates with kinetochore proteins, ensuring proper chromosome segregation . Methodologically, its DNA-binding activity can be studied using electrophoretic mobility shift assays (EMSA) or chromatin immunoprecipitation (ChIP) .
Q. How can researchers validate CBF1's DNA-binding specificity in vitro?
EMSA with radiolabeled probes containing the CACGTG motif is a standard approach. For example, Palmieri et al. (1999) used bromouracil-substituted DNA probes and UV cross-linking to confirm CBF1's binding to the IL-6 promoter’s κB site . Mutagenesis of the binding site (e.g., mCBF1pIL6{-1200}LUC) can further validate specificity .
Q. What experimental models are suitable for studying CBF1’s role in transcriptional regulation?
Yeast (Saccharomyces cerevisiae) is a well-established model for studying CBF1’s canonical functions, such as methionine biosynthesis and chromosome segregation . Mammalian cell lines (e.g., HeLa) are used for analyzing its role in human pathways, such as IL-6 repression or Notch signaling . Transient transfection with luciferase reporters (e.g., pIL6{-1200}LUC) is a common method to assess transcriptional activity .
Advanced Research Questions
Q. How does CBF1 exhibit context-dependent roles in gene regulation, such as activation vs. repression?
CBF1’s function depends on its interaction partners and chromatin context. For example, it represses IL-6 transcription by bending DNA and blocking Rel/p65 binding , but activates Notch target genes when bound to NICD (Notch intracellular domain) . Chromatin conformation assays (e.g., circular permutation analysis) reveal that CBF1 induces ~40–42° DNA bending, altering promoter topology . Advanced techniques like ChIP-nexus or gcPBM (genomic context protein binding microarray) can map binding dynamics in vivo .
Q. How can conflicting data on CBF1’s role in cancer metabolism be resolved?
In glioblastoma, CBF1 promotes glycolysis and chemoresistance under hypoxia , but its tumor-suppressive roles in other contexts may arise from tissue-specific interactions. Researchers should compare isogenic cell lines (e.g., IDH1-mutant vs. wild-type gliomas) and use CRISPR/Cas9 knockout models to isolate metabolic effects. Dual-luciferase assays under hypoxic vs. normoxic conditions can clarify regulatory mechanisms .
Q. What methodologies distinguish CBF1’s chromatin remodeling activity from its DNA-binding function?
Chromatin accessibility assays (ATAC-seq) paired with CBF1 knockdown can identify nucleosome positioning changes. In yeast, CBF1 recruits chromatin remodelers like Isw1p to shift chromatin from "closed" to "open" states, enhancing Pho4 binding . Förster resonance energy transfer (FRET) or cryo-EM can visualize conformational changes in CBF1-DNA complexes .
Q. Why do CBF1 isoforms (e.g., 35 kDa and 25 kDa) exhibit differential activity?
The 25-kDa isoform lacks the N-terminal domain due to translation initiation at an internal AUG codon. Affinity purification and functional assays (e.g., EMSA with isoform-specific antibodies) show that the 35-kDa isoform has stronger DNA-binding activity . Researchers should use SDS-PAGE and Edman degradation to verify isoform identity in recombinant systems .
Data Contradiction and Resolution
Q. How to address discrepancies in CBF1’s role in stem cell maintenance vs. differentiation?
In neural stem cells, CBF1 knockout drives differentiation into progenitors, but its activation in progenitors fails to reverse this process . Contradictions may arise from tissue-specific cofactors (e.g., Notch ligands). Lineage-tracing experiments and single-cell RNA-seq can resolve transient states during differentiation .
Q. Why does CBF1 bind non-canonical sites (e.g., IL-6 κB) despite its E-box specificity?
Surrounding sequences influence binding topology. EMSA with mutated flanking sequences (e.g., MUT-1κB) showed reduced cross-linking efficiency, suggesting that adjacent bases stabilize CBF1-DNA interactions . Molecular dynamics simulations can model how flanking sequences alter binding energy landscapes.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
